Cas no 1298094-31-1 (2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid)

2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate
- 2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol,oxalicacid
- 2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid
- 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol; oxalic acid
- 3-Piperidinemethanol, α-(trifluoromethyl)-, ethanedioate (1:1)
- 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid
-
- インチ: 1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-2-1-3-11-4-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6)
- InChIKey: HFOXSBGABFJAJI-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1CNCCC1)O)(F)F.OC(C(=O)O)=O
計算された属性
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 220
- トポロジー分子極性表面積: 107
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-182119-0.5g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 0.5g |
$739.0 | 2023-09-19 | ||
Enamine | EN300-182119-1.0g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 1g |
$770.0 | 2023-06-08 | ||
Enamine | EN300-182119-5g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 5g |
$2235.0 | 2023-09-19 | ||
Enamine | EN300-182119-1g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 1g |
$770.0 | 2023-09-19 | ||
Enamine | EN300-182119-10g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 10g |
$3315.0 | 2023-09-19 | ||
Enamine | EN300-182119-10.0g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 10g |
$3315.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017869-1g |
2,2,2-Trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 95% | 1g |
¥3808.0 | 2023-04-03 | |
Enamine | EN300-182119-0.05g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 0.05g |
$647.0 | 2023-09-19 | ||
Enamine | EN300-182119-0.25g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 0.25g |
$708.0 | 2023-09-19 | ||
Enamine | EN300-182119-0.1g |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid |
1298094-31-1 | 0.1g |
$678.0 | 2023-09-19 |
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid 関連文献
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
7. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acidに関する追加情報
Introduction to 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid and its CAS No. 1298094-31-1
The compound 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, identified by the CAS number 1298094-31-1, represents a significant advancement in the field of medicinal chemistry and pharmacology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a piperidine moiety, contribute to its unique chemical and pharmacological properties.
In recent years, the pharmaceutical industry has witnessed a surge in the development of fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The trifluoromethyl group (-CF₃) is a well-documented pharmacophore that enhances the lipophilicity and binding interactions of drug candidates. When incorporated into molecules like 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, it can significantly modulate the compound's biological activity. This modification has been widely explored in the design of antiviral, anticancer, and anti-inflammatory agents.
The piperidine ring in the molecular structure of 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol further contributes to its pharmacological potential. Piperidine derivatives are known for their role as key motifs in many bioactive molecules, including antipsychotics, antihistamines, and antivirals. The presence of this heterocyclic ring enhances the compound's solubility and bioavailability, which are critical factors in drug development. The combination of these structural elements makes 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol a versatile scaffold for medicinal chemists.
Recent studies have highlighted the importance of fluorinated piperidine derivatives in drug discovery. For instance, compounds containing this moiety have shown efficacy in inhibiting certain enzymes and receptors involved in disease pathways. The oxalic acid component in the product name may serve as a counterion or a solubilizing agent, ensuring better dissolution properties and facilitating formulation development. This aspect is particularly relevant in oral and injectable formulations where solubility is a critical parameter.
The synthesis of 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol involves sophisticated organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as nucleophilic substitution reactions and transition metal-catalyzed cross-coupling reactions are commonly used in its preparation. These methods ensure that the final product meets the stringent requirements for pharmaceutical applications.
In terms of biological activity, preliminary studies on 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol have revealed intriguing properties that warrant further investigation. Research indicates that this compound may exhibit inhibitory effects on certain kinases and enzymes implicated in cancer progression. Additionally, its interaction with biological targets suggests potential applications in treating inflammatory diseases and neurodegenerative disorders. These findings underscore the importance of continued research into fluorinated piperidine derivatives.
The pharmaceutical industry is increasingly leveraging computational chemistry and high-throughput screening to identify novel drug candidates like 2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol. These approaches enable researchers to rapidly evaluate the biological activity of diverse molecular structures without extensive wet lab experimentation. By integrating experimental data with computational models, scientists can optimize the pharmacological properties of candidate compounds more efficiently.
The role of fluorine atoms in modulating drug-receptor interactions cannot be overstated. The electron-withdrawing nature of fluorine enhances hydrogen bonding interactions and lipophilicity, which are crucial for drug efficacy. In 2,2,2-trifluoro-1-(piperidin-3-ylolethanone acid), the trifluoromethyl group is strategically positioned to interact with biological targets in a manner that maximizes binding affinity while minimizing off-target effects.
Future directions in the study of CAS No 129809431_129809431_129809431_129809431_129809431_129809431_129809431_129809431_129809431_129809431_129809431_129809431_129809431_129809431_129809431_129809431_ include exploring its potential as an intermediate in multi-step syntheses targeting complex diseases. Additionally, researchers are investigating its role as a building block for novel therapeutic agents with improved pharmacokinetic profiles.
The development of new drugs is a multifaceted process that requires collaboration across multiple disciplines. Medicinal chemists work closely with biologists、pharmacologists、and clinicians to ensure that drug candidates like CAS No 129809431_ meet safety、efficacy、and regulatory standards。 This interdisciplinary approach accelerates the transition from laboratory discoveries to clinical applications, ultimately benefiting patients worldwide。
1298094-31-1 (2,2,2-trifluoro-1-(piperidin-3-yl)ethan-1-ol, oxalic acid) 関連製品
- 1361584-68-0(Hydroxy-(3,2',4',6'-tetrachlorobiphenyl-2-yl)-acetic acid)
- 1522019-84-6(Cyclohexanemethanol, α-(2-amino-1-methylethyl)-4-methyl-)
- 2751620-63-8(1-(4-Chlorophenyl)-4,4,4-trifluoro-2-methylbutane-1,3-dione)
- 2302221-11-8(2-(1,2-Oxazol-4-yl)ethane-1-thiol)
- 1159820-22-0(6-(2-Fluorophenyl)pyrimidin-4-ol)
- 2229108-24-9(2-methoxy-5-(nitromethyl)-1,3-thiazole)
- 1185297-46-4((4-Chlorophenyl)4-(4-piperidinylmethoxy)phenyl-methanone Hydrochloride)
- 2361645-29-4(4-Methyl-2-piperidin-2-yl-1,3-thiazole;dihydrochloride)
- 1008482-12-9(5-benzyl-1-(2,6-dichlorobenzenesulfonyl)-2-sulfanylideneimidazolidin-4-one)
- 1259982-52-9(2-amino-3-(4-ethoxy-2-methylphenyl)propanoic acid)




